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Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B1346917

For researchers, scientists, and drug development professionals, understanding the nuanced
reactivity of isomeric starting materials is paramount for efficient synthetic planning and the
discovery of novel molecular entities. This guide provides an objective comparison of the
chemical reactivity of two structurally similar but distinct aromatic aldehydes: 1,3-
Benzodioxole-4-carbaldehyde and its more common isomer, piperonal (1,3-Benzodioxole-5-
carbaldehyde).

The key distinction between these two compounds lies in the position of the electron-
withdrawing formyl group (-CHO) on the 1,3-benzodioxole ring system. This seemingly minor
positional change significantly influences the electron density distribution within the aromatic
ring and the steric accessibility of the aldehyde, thereby dictating their reactivity in various
chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both isomers is presented below.
These properties are crucial for designing reaction conditions, such as solvent selection and
purification methods.
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. Piperonal (1,3-
1,3-Benzodioxole-4-

Property Benzodioxole-5-
carbaldehyde
carbaldehyde)
Molecular Formula CsHeOs3 CsHeOs3
Molar Mass 150.13 g/mol 150.13 g/mol [1]

o ] ] Colorless or white crystalline
Appearance Liquid or low-melting solid

solid
Melting Point 34-36 °C[2] 37 °C[1][3]
Boiling Point 80 °C at 0.3 mmHg|[2] 263 °C at 760 mmHg[1][4]
Density 1.312 g/mL[2] 1.337 g/cm3[1]

N Slightly soluble in water;

Solubility ]

soluble in ethanol, ether.
CAS Number 7797-83-3[2][5] 120-57-0[4]

Comparative Reactivity Analysis

The differential placement of the aldehyde group governs the electronic and steric environment
of the molecules, leading to distinct reactivities.

Electrophilic Aromatic Substitution

The formyl group is a deactivating, meta-directing substituent due to its electron-withdrawing
nature (both by induction and resonance). However, the fused dioxole ring is an activating
system. The overall effect on electrophilic aromatic substitution is a complex interplay of these
competing influences.

o Piperonal (5-substituted): The aldehyde group at the 5-position deactivates the ring. The
positions ortho and para to the activating methylenedioxy group are at carbons 4, 6, and 7.
The position para to the aldehyde is occupied by the dioxole oxygen. Therefore, electrophilic
attack is most likely to occur at the 6-position, which is ortho to the activating dioxole and
meta to the deactivating aldehyde.
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» 1,3-Benzodioxole-4-carbaldehyde (4-substituted): The aldehyde group at the 4-position
deactivates the ring. The positions ortho and para to the activating dioxole group are at
carbons 5 and 7. The position at C5 is ortho to the deactivating aldehyde, while the position
at C7 is para to the deactivating aldehyde. Due to the strong deactivating effect of the
aldehyde group, electrophilic substitution on this isomer is expected to be significantly more
difficult than on piperonal. The most likely position for substitution would be C7, which is para
to the aldehyde group, but the overall reaction rate is expected to be low.

The differing electronic landscapes of the two isomers are visualized in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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